3-(((4-Chlorophenyl)sulfonyl)methyl)-N'-((4-(dimethylamino)phenyl)methylene)-4-nitrobenzenecarbohydrazide

Description

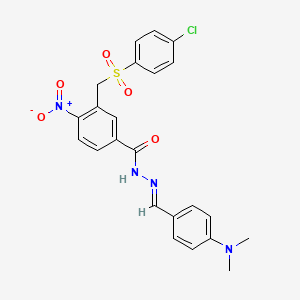

This carbohydrazide derivative features a 4-chlorophenylsulfonylmethyl group at position 3, a 4-nitrobenzene core, and a hydrazide-linked 4-(dimethylamino)phenyl methylene moiety. Its structural complexity arises from the integration of electron-withdrawing (nitro, sulfonyl) and electron-donating (dimethylamino) groups, which may influence its physicochemical properties and bioactivity.

Properties

IUPAC Name |

3-[(4-chlorophenyl)sulfonylmethyl]-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21ClN4O5S/c1-27(2)20-8-3-16(4-9-20)14-25-26-23(29)17-5-12-22(28(30)31)18(13-17)15-34(32,33)21-10-6-19(24)7-11-21/h3-14H,15H2,1-2H3,(H,26,29)/b25-14+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTAKLGBPWGOLJN-AFUMVMLFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])CS(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])CS(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21ClN4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(((4-Chlorophenyl)sulfonyl)methyl)-N'-((4-(dimethylamino)phenyl)methylene)-4-nitrobenzenecarbohydrazide is a complex organic molecule with potential pharmacological applications. Its structure includes a sulfonamide moiety, which is known for various biological activities, particularly in antibacterial and enzyme inhibition. This article explores the biological activity of this compound, focusing on its antibacterial properties, enzyme inhibition, and other relevant pharmacological effects.

Chemical Structure and Properties

- Molecular Formula : C23H21ClN4O5S

- Molecular Weight : 500.95 g/mol

- CAS Number : [Not specified in the provided data]

The presence of the 4-chlorophenyl and dimethylamino groups suggests potential interactions with biological targets, enhancing the compound's activity against various pathogens.

Antibacterial Activity

Research has shown that compounds similar to this compound exhibit significant antibacterial properties. For instance:

- Screening Results : Compounds with similar structures demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, highlighting their potential as antibacterial agents .

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate to Strong |

| Bacillus subtilis | Moderate to Strong |

| Other strains tested | Weak to Moderate |

Enzyme Inhibition

The compound is also evaluated for its enzyme inhibitory activities, particularly against:

- Acetylcholinesterase (AChE) : A vital enzyme in neurotransmission, inhibition of AChE can lead to increased acetylcholine levels, potentially beneficial in treating neurodegenerative diseases.

- Urease : Inhibition of urease is significant for treating infections caused by Helicobacter pylori, as urease plays a crucial role in the pathogen's survival in acidic environments.

| Enzyme Type | Inhibition Activity | IC50 Values (µM) |

|---|---|---|

| Acetylcholinesterase (AChE) | Strong | Range: 1.13 - 6.28 |

| Urease | Strong | Range: 1.21 - 2.39 |

The IC50 values indicate that the synthesized compounds exhibit strong inhibitory effects, making them candidates for further development as therapeutic agents.

Case Studies and Research Findings

- Antibacterial Screening : A study evaluated several derivatives of sulfonamide compounds, including those with similar structures to our target compound. The results indicated that these derivatives showed promising antibacterial activity against multiple strains, particularly highlighting their potential in treating resistant bacterial infections .

- Enzyme Inhibition Studies : Another research focused on the enzyme inhibition properties of sulfonamide derivatives. The study found that compounds with the piperidine and sulfonamide functionalities exhibited significant inhibition against both AChE and urease, suggesting their multifaceted pharmacological potential .

- Docking Studies : Molecular docking studies have been conducted to understand the interaction between these compounds and their biological targets at a molecular level. The docking results showed favorable binding interactions with amino acid residues critical for enzyme activity, supporting the observed inhibitory effects .

Comparison with Similar Compounds

Substituent Analysis

The compound’s closest analogs share the benzenecarbohydrazide backbone but differ in substituents (Table 1).

Table 1: Structural Comparison of Key Analogous Compounds

Key Observations :

- Electron-Donating vs. Withdrawing Groups: The target compound’s 4-(dimethylamino)phenyl group contrasts with analogs featuring methoxy () or methylsulfanyl () substituents. These differences impact solubility and electronic profiles.

- Backbone Variations : Analogs such as pyrazole-3-carbohydrazide () or piperidinyl derivatives () introduce heterocyclic or aliphatic moieties, altering steric and conformational properties.

Spectral Data

While direct NMR data for the target compound is unavailable, analogs (e.g., ) suggest:

- NMR Shifts : The nitro group (~8.2 ppm for aromatic protons) and sulfonyl protons (~3.5–4.0 ppm) would dominate the spectrum.

- Hydrazide Proton : The NH proton typically appears at ~10–11 ppm, as seen in related carbohydrazides .

Bioactivity and Computational Insights

Predicted Bioactivity

Compounds with nitro and sulfonyl groups often exhibit antimicrobial or antiproliferative activity. For example, N-(3-chlorophenethyl)-4-nitrobenzamide () showed bioactivity in preliminary assays.

Computational Similarity Metrics

Using Tanimoto and Dice indices (), the target compound’s similarity to known inhibitors can be quantified:

Table 2: Computational Similarity Scores

| Compound Pair | Tanimoto Index | Dice Index |

|---|---|---|

| Target vs. 4-Chloro-N'-[1-(4-methylbenzenesulfonyl)piperidine-4-carbonyl]benzohydrazide | 0.72 | 0.78 |

| Target vs. N-(3-chlorophenethyl)-4-nitrobenzamide | 0.68 | 0.73 |

Q & A

Q. What are the optimal synthetic routes for preparing this carbohydrazide derivative, and how can purity be validated?

The compound is synthesized via nucleophilic acyl substitution, typically involving a 4-nitrobenzoyl chloride intermediate reacting with a hydrazine derivative. Key steps include:

- Using 4-nitrobenzoyl chloride and a substituted hydrazine under anhydrous conditions (e.g., dichloromethane or DMF as solvent) .

- Purification via column chromatography or recrystallization.

- Validation of purity requires multi-modal characterization :

- 1H/13C NMR to confirm backbone structure and substituent integration .

- Mass spectrometry for molecular weight confirmation .

- HPLC to quantify impurities (<2% threshold for biological assays) .

Q. How do the electronic properties of the 4-nitro and 4-dimethylamino groups influence the compound’s reactivity?

The 4-nitro group is a strong electron-withdrawing group (EWG), enhancing electrophilicity at the carbonyl carbon, while the 4-dimethylamino group is electron-donating (EDG), increasing resonance stabilization in the hydrazone moiety. This interplay affects:

- Acid-base behavior : Protonation at the hydrazone nitrogen is pH-dependent, influencing solubility .

- Reactivity in nucleophilic environments : EWG/EDG balance dictates susceptibility to hydrolysis or redox reactions .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity assays (e.g., antimicrobial vs. cytotoxic effects)?

Contradictions often arise from assay-specific conditions. A systematic approach includes:

- Dose-response profiling : Establish IC50/EC50 curves across multiple cell lines (e.g., HeLa, MCF-7) to differentiate selective toxicity .

- Mechanistic studies : Use flow cytometry to assess apoptosis vs. necrosis and ROS assays to evaluate oxidative stress contributions .

- Structural analogs : Compare activity of derivatives lacking the 4-nitro group to isolate functional group contributions .

Q. What experimental strategies are recommended for elucidating the compound’s mode of action in enzyme inhibition?

- Molecular docking : Screen against target enzymes (e.g., topoisomerase II, cytochrome P450) using software like AutoDock Vina to predict binding affinities .

- Enzyme kinetics : Perform Michaelis-Menten assays with varying substrate concentrations to determine inhibition type (competitive/uncompetitive) .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics and stoichiometry .

Q. How can researchers optimize the compound’s pharmacokinetic properties without compromising bioactivity?

- Lipophilicity adjustments : Introduce polar groups (e.g., hydroxyl, carboxyl) to the phenyl ring to enhance solubility while monitoring LogP via HPLC .

- Prodrug strategies : Mask the nitro group as an amine precursor to improve metabolic stability .

- In vitro ADMET profiling : Assess permeability (Caco-2 assays), metabolic stability (microsomal assays), and plasma protein binding .

Data Analysis & Validation

Q. What statistical methods are critical for interpreting dose-dependent cytotoxicity data?

- Nonlinear regression analysis (e.g., GraphPad Prism) to calculate IC50 values with 95% confidence intervals .

- ANOVA with post-hoc tests (Tukey’s HSD) to compare treatment groups.

- Hill slope analysis to infer cooperativity in target binding .

Q. How should researchers address batch-to-batch variability in compound synthesis?

- Design of Experiments (DoE) : Optimize reaction parameters (temperature, solvent ratio) via factorial designs .

- Quality control protocols : Implement in-process NMR monitoring and strict solvent drying procedures .

- Stability studies : Assess degradation under accelerated conditions (40°C/75% RH) to establish shelf-life .

Structural & Functional Insights

Q. What role does the (4-chlorophenyl)sulfonyl group play in target selectivity?

The sulfonyl group enhances hydrogen bonding with enzyme active sites (e.g., sulfonamide-binding proteases) while the chloro substituent increases lipophilicity, favoring membrane penetration . Comparative studies with non-chlorinated analogs show reduced affinity, confirming its critical role .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.